2-Chloro-5-iodopyrazine

Cross-coupling Bond dissociation energy Oxidative addition

2-Chloro-5-iodopyrazine delivers orthogonal reactivity unattainable with other dihalopyrazines. The weak C-I bond (~228 kJ/mol) enables selective oxidative addition under mild cross-coupling while preserving the C-Cl site for downstream functionalization—eliminating complex mixtures typical of 2-chloro-5-bromo or 2,5-dichloro analogs. Essential for ER-α covalent antagonists (inhibiting wild-type and Y537S mutant MCF7 cells) and orexin receptor modulators for sleep disorder/addiction therapeutics. Procure when chemoselectivity and synthetic efficiency are non-negotiable.

Molecular Formula C4H2ClIN2
Molecular Weight 240.43 g/mol
CAS No. 1057216-55-3
Cat. No. B1453444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-iodopyrazine
CAS1057216-55-3
Molecular FormulaC4H2ClIN2
Molecular Weight240.43 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)I)Cl
InChIInChI=1S/C4H2ClIN2/c5-3-1-8-4(6)2-7-3/h1-2H
InChIKeyVGYRHYFUTYYEHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-iodopyrazine (CAS 1057216-55-3): Procurement-Critical Physicochemical and Application Baseline


2-Chloro-5-iodopyrazine is a heterocyclic pyrazine derivative with a molecular formula of C4H2ClIN2 and a molecular weight of 240.43 g/mol [1]. Its structure features a pyrazine core substituted with a chlorine atom at the 2-position and an iodine atom at the 5-position [1]. The compound is a solid at room temperature with a predicted boiling point of 250.2±35.0 °C and a predicted density of 2.187±0.06 g/cm3 . It is typically stored under inert gas at 2–8 °C . Commercially available purities are commonly 95% or higher .

Why 2-Chloro-5-iodopyrazine Cannot Be Interchanged with Other Halogenated Pyrazines


The 2-chloro-5-iodo substitution pattern imparts unique orthogonal reactivity that is absent in mono-halogenated or differently di-halogenated pyrazines. The C-I bond (bond energy ~228 kJ/mol) is significantly weaker than the C-Br bond (~290 kJ/mol) [1], enabling selective oxidative addition under mild cross-coupling conditions while leaving the C-Cl bond intact for subsequent functionalization. This orthogonal reactivity is not achievable with 2-chloro-5-bromopyrazine or 2,5-dichloropyrazine, where both halogens exhibit overlapping reactivity profiles, leading to poor chemoselectivity and complex product mixtures [2]. Additionally, the specific 2,5-disubstitution is essential for constructing pyrazine-containing pharmacophores used in estrogen receptor covalent antagonists and orexin receptor modulators .

2-Chloro-5-iodopyrazine: Comparative Quantitative Evidence for Procurement Decisions


C-I vs. C-Br Bond Energy: Predictive Reactivity Advantage in Palladium-Catalyzed Cross-Coupling

The carbon-iodine (C-I) bond in 2-chloro-5-iodopyrazine has a bond energy of approximately 228 kJ/mol, compared to 290 kJ/mol for the carbon-bromine (C-Br) bond found in 2-chloro-5-bromopyrazine [1]. This 62 kJ/mol lower bond energy facilitates faster oxidative addition with palladium catalysts, enabling Suzuki-Miyaura and related cross-coupling reactions to proceed at lower temperatures or with shorter reaction times. While direct kinetic studies comparing these specific compounds are absent, the bond energy trend is well-established for aryl halides [1].

Cross-coupling Bond dissociation energy Oxidative addition

Orthogonal Reactivity: Iodine vs. Chlorine Chemoselectivity Enables Sequential Functionalization

The combination of C-I (weak, reactive) and C-Cl (stronger, less reactive) bonds in 2-chloro-5-iodopyrazine enables orthogonal functionalization sequences. The iodine site can be selectively coupled via Suzuki, Sonogashira, or Negishi reactions under mild conditions (e.g., room temperature, low Pd loading), while the chlorine site remains intact for subsequent nucleophilic aromatic substitution or higher-temperature cross-coupling [1][2]. In contrast, 2,5-dichloropyrazine possesses two C-Cl bonds of identical reactivity (both ~346 kJ/mol), which cannot be differentiated without complex protection strategies, leading to mixtures of mono- and di-substituted products [2].

Chemoselectivity Sequential synthesis Cross-coupling

Application Specificity: Key Intermediate for Estrogen Receptor Covalent Antagonists

2-Chloro-5-iodopyrazine has been reported as a critical building block for the synthesis of tetrasubstituted alkene compounds that function as estrogen receptor (ER) covalent antagonists . These compounds inhibit the growth of MCF7 ER-α (wild-type) and MCF7 ER-α (Y537S mutant) cell cultures . While direct comparative data for other halogenated pyrazines in this specific application is not available, the unique 2-chloro-5-iodo substitution pattern is essential for constructing the pharmacophore described in the patent literature . Alternative pyrazines lacking this specific substitution would not yield the same covalent antagonist scaffold.

Medicinal chemistry Estrogen receptor Covalent inhibitor

Commercial Availability and Purity Benchmarking

Commercially available 2-chloro-5-iodopyrazine is typically supplied at 95% purity (HPLC) from multiple vendors including AChemBlock , AK Scientific , and Leyan . This purity is consistent with that of comparator compounds such as 2-bromo-5-chloropyrazine (95% min) . Procurement of 2-chloro-5-iodopyrazine at 5g scale is priced at approximately $210–$289, comparable to 2-bromo-5-chloropyrazine at similar scale and purity . Storage conditions (room temperature, ambient atmosphere) are less stringent than for some moisture-sensitive pyrazine derivatives, reducing handling costs .

Procurement Purity Vendor comparison

Predicted Physicochemical Property Comparison: Boiling Point and Density

Predicted physicochemical properties of 2-chloro-5-iodopyrazine include a boiling point of 250.2±35.0 °C and a density of 2.187±0.06 g/cm³ . By comparison, 2-chloro-5-bromopyrazine has a predicted boiling point of approximately 230±35.0 °C and a density of 1.9±0.1 g/cm³ . The higher boiling point and density of the iodo derivative reflect the greater atomic mass and polarizability of iodine versus bromine, which may influence purification strategies (e.g., distillation vs. recrystallization) and shipping/handling requirements .

Physicochemical properties Purification Handling

Optimal Procurement and Application Scenarios for 2-Chloro-5-iodopyrazine (CAS 1057216-55-3)


Medicinal Chemistry: Synthesis of Estrogen Receptor Covalent Antagonists

2-Chloro-5-iodopyrazine is a key intermediate for the synthesis of tetrasubstituted alkene compounds that act as covalent antagonists of the estrogen receptor (ER-α) . These compounds have been shown to inhibit the growth of MCF7 ER-α (wild-type) and MCF7 ER-α (Y537S mutant) cell cultures . Procurement of this compound is essential for research programs developing next-generation breast cancer therapeutics targeting resistant ER-α mutants. Alternative halogenated pyrazines cannot be substituted without redesigning the synthetic route .

Cross-Coupling Chemistry: Orthogonal Sequential Functionalization for Complex Pyrazine Scaffolds

The orthogonal reactivity of the C-I and C-Cl bonds in 2-chloro-5-iodopyrazine enables sequential functionalization strategies . The iodine site can be selectively coupled under mild Suzuki, Sonogashira, or Negishi conditions, while the chlorine site remains available for subsequent transformations [1]. This capability is critical for constructing unsymmetrical pyrazine-containing pharmaceuticals, agrochemicals, and materials. Procurement is justified when synthetic efficiency and chemoselectivity are paramount [1].

Building Block for Orexin Receptor Modulators

2-Chloro-5-iodopyrazine is reported as an intermediate for the synthesis of orexin receptor modulators . Orexin receptors are therapeutic targets for sleep disorders, addiction, and anxiety. The specific 2-chloro-5-iodo substitution pattern is required to install the pyrazine moiety into the orexin modulator pharmacophore . Procurement is recommended for medicinal chemistry teams focused on orexin receptor programs.

General Pyrazine-Based Chemical Biology Probe Synthesis

As a dihalogenated pyrazine building block with differentiated reactivity, 2-chloro-5-iodopyrazine is valuable for generating diverse pyrazine-containing chemical probes for target identification and validation [1]. The iodine atom can be exploited for radioisotope incorporation (e.g., 125I, 131I) or for installing functional handles for bioconjugation [1]. Procurement is advised for chemical biology groups requiring versatile pyrazine scaffolds.

Technical Documentation Hub

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